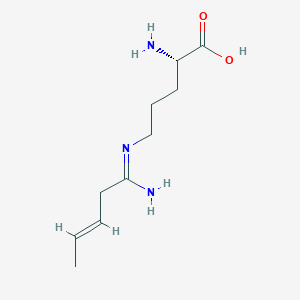
NH2-KLGADTDGEQDQHMTYGGQ-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.
Wissenschaftliche Forschungsanwendungen
Intracellular Trafficking and Toxicity of Nanoparticles
- Study: Manshian et al. (2017) explored the impact of nanoparticles with varying surface functionalities, including NH2 and COOH moieties, on intracellular uptake and toxicity. They found differences in the trafficking and toxicity of NH2-functionalized quantum dots compared to COOH-functionalized ones, which has implications for biomedical applications (Manshian et al., 2017).
Chemical Reactions in Interstellar Ice Analogues
- Study: Fedoseev et al. (2016) conducted experiments simulating interstellar chemistry, where NH2 played a critical role in forming species with N-C bonds. This research offers insights into the chemical processes in space and the formation of complex organic molecules (Fedoseev et al., 2016).
Matrix-Assisted Laser Desorption/Ionization
- Study: Huang et al. (2020) discussed the development of novel anthranilic acid derivatives, including COOH-NH2, for MALDI-TOF mass spectrometry applications. This highlights the role of such compounds in enhancing the analysis of biomolecules (Huang et al., 2020).
Surface Functionalization for Biomaterials
- Study: Mussano et al. (2017) investigated the biological effects of titanium surfaces modified with amine (NH2) and carboxylic/esteric (COOH) functionalities. Their findings are significant for biomedical applications, particularly in improving the interaction between biomaterials and biological systems (Mussano et al., 2017).
Thermal Decomposition and Reaction Mechanisms
- Study: Klippenstein et al. (2009) focused on the thermal decomposition of NH2OH and its subsequent reactions, providing valuable information on high-temperature chemical processes and the formation of OH radicals (Klippenstein et al., 2009).
Fluorescent Emission from Carbon Quantum Dots
- Study: Tang et al. (2019) explored how functional group modulation, including NH2 and COOH, affects the fluorescence of carbon quantum dots. This research contributes to the understanding of optical properties in nanomaterials (Tang et al., 2019).
Antibacterial Activity of Peptide Nanotubes
- Study: Porter et al. (2018) demonstrated the antibacterial activity of diphenylalanine peptide nanotubes with different terminal groups, including NH2 and COOH. This research is significant for developing new antimicrobial technologies (Porter et al., 2018).
Eigenschaften
Molekularformel |
C₈₃H₁₂₇N₂₅O₃₄S |
|---|---|
Molekulargewicht |
2051.11 |
InChI |
InChI=1S/C83H127N25O34S/c1-37(2)25-50(102-70(128)44(85)9-7-8-23-84)71(129)92-34-60(116)95-38(3)69(127)101-55(30-66(125)126)80(138)108-68(40(5)110)82(140)106-53(28-64(121)122)73(131)93-35-62(118)96-45(17-21-63(119)120)74(132)98-46(14-18-56(86)112)76(134)104-54(29-65(123)124)79(137)99-47(15-19-57(87)113)75(133)103-52(27-42-31-89-36-94-42)78(136)100-48(22-24-143-6)77(135)107-67(39(4)109)81(139)105-51(26-41-10-12-43(111)13-11-41)72(130)91-32-59(115)90-33-61(117)97-49(83(141)142)16-20-58(88)114/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,130)(H,92,129)(H,93,131)(H,95,116)(H,96,118)(H,97,117)(H,98,132)(H,99,137)(H,100,136)(H,101,127)(H,102,128)(H,103,133)(H,104,134)(H,105,139)(H,106,140)(H,107,135)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |
InChI-Schlüssel |
DTPOZUWLLSLAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

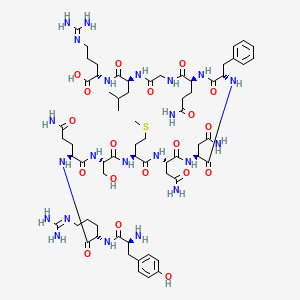
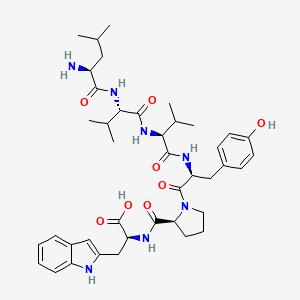

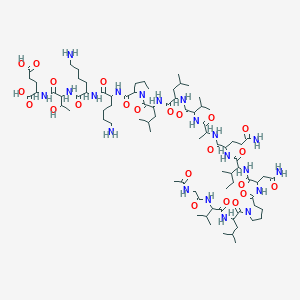
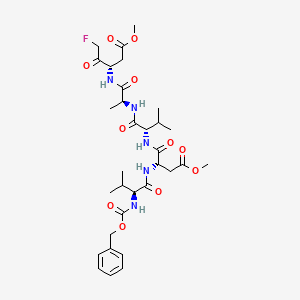
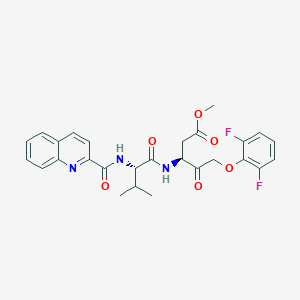
![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)

